2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZRRPDGPHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of MFCD02905158 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease.
Mode of Action
MFCD02905158 interacts with its target, AChE, by exerting a competitive inhibition . This means that the compound competes with the natural substrate, acetylcholine, for the active site of the enzyme. By binding to the active site, MFCD02905158 prevents acetylcholine from being hydrolyzed, thereby increasing the levels of acetylcholine.
Biochemical Pathways
The primary biochemical pathway affected by MFCD02905158 is the cholinergic pathway . By inhibiting AChE and preventing the breakdown of acetylcholine, MFCD02905158 increases the levels of acetylcholine. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Pharmacokinetics
It has been reported that the compound has alow acute toxicity (LD50 > 1600 mg/kg), suggesting a favorable safety profile.
Result of Action
The result of MFCD02905158’s action is an increase in the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine.
Biological Activity
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 356573-99-4) is a synthetic compound notable for its potential biological activities. This compound is structurally related to dopamine derivatives and is being studied for its effects on various biological pathways, particularly those involving neurotransmitter systems.
The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as a competitive inhibitor of AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic transmission and may have implications for cognitive functions and neurodegenerative diseases .
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity. The inhibition of AChE can contribute to therapeutic effects in conditions such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.
Pharmacokinetics
The compound has been reported to possess a low acute toxicity profile (LD50 > 1600 mg/kg), suggesting a favorable safety margin for potential therapeutic applications. Its pharmacokinetic properties warrant further investigation to understand absorption, distribution, metabolism, and excretion (ADME) characteristics .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cell lines. The results showed a dose-dependent increase in acetylcholine levels in treated cells compared to controls.
| Concentration (µM) | AChE Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
This table summarizes the observed inhibition of AChE at varying concentrations of the compound.
In Vivo Studies
Animal model studies have indicated that administration of the compound leads to improved cognitive functions in models of induced memory impairment. Behavioral tests such as the Morris water maze showed enhanced memory retention in treated groups compared to controls.
Future Directions
Further research is needed to explore:
- Long-term effects : Chronic exposure studies to assess safety and efficacy over extended periods.
- Mechanistic studies : Detailed investigations into other potential targets and pathways influenced by the compound.
- Clinical trials : To evaluate therapeutic efficacy in human subjects with cognitive impairments or neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
(a) 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 294667-04-2)
- Structural Difference : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.
- Impact: Lipophilicity: Increased due to methyl groups (logP likely higher than dimethoxy analog). Synthetic Route: Similar to the target compound, using substituted phenethylamines and anhydrides .
(b) 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 110768-19-9)
- Structural Difference : Para-fluorine substitution instead of 3,4-dimethoxy.
- Impact :
(c) 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 313260-37-6)
- Structural Difference : Chloro and methyl substituents at positions 3 and 3.
- Electronic Effects: Chloro’s electron-withdrawing nature contrasts with methoxy’s donating effects .
Alkoxy Chain Modifications
(a) 2-(4-Ethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 166096-53-3)
- Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy.
- Metabolic Stability: Ethoxy may undergo slower oxidative metabolism compared to methoxy .
Core Structure Analog: Benzyl-Substituted Derivative
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
- Structural Difference : Benzyl group replaces 3,4-dimethoxyphenethyl.
- Molecular Weight: Lower (295.29 vs. 355.35), suggesting differences in pharmacokinetics .
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | MW | logP* | Substituents |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₇NO₆ | 355.35 | ~2.1 | 3,4-Dimethoxyphenethyl |
| 2-(3,4-Dimethylphenyl) analog | C₁₇H₁₃NO₄ | 295.29 | ~2.8 | 3,4-Dimethylphenyl |
| 2-(4-Fluorophenyl) analog | C₁₅H₈FNO₄ | 285.23 | ~1.9 | 4-Fluorophenyl |
| 2-(3-Chloro-4-methylphenyl) analog | C₁₆H₁₀ClNO₄ | 315.71 | ~3.0 | 3-Chloro-4-methylphenyl |
| 2-(4-Ethoxyphenyl) analog | C₁₇H₁₃NO₅ | 311.29 | ~2.5 | 4-Ethoxyphenyl |
*Estimated using fragment-based methods.
Research Implications
- Toxicity Considerations : Analogs with halogens (e.g., chloro) may exhibit higher cytotoxicity, while methoxy/ethoxy derivatives could offer improved safety profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1,3-dioxoisoindoline-5-carboxylic acid derivatives?
- Methodological Answer : A typical approach involves condensation reactions using substituted aldehydes and hydrazine derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields crystalline intermediates, which are purified via recrystallization (DMF/acetic acid mixtures are effective solvents) . Modifications to the phenyl or isoindoline moieties can be achieved by varying starting materials, such as using methoxy-substituted phenyl precursors.
Q. How is structural validation performed for 1,3-dioxoisoindoline derivatives?
- Methodological Answer : Combined spectroscopic techniques are critical. FT-IR confirms carbonyl stretching (~1700 cm⁻¹ for dioxoisoindoline). ¹H NMR resolves aromatic protons (e.g., 3,4-dimethoxyphenyl signals at δ 3.8–3.9 ppm for OCH₃) and ethyl linkers (δ 2.8–3.2 ppm for CH₂). High-resolution mass spectrometry (HRMS) validates molecular ions, while X-ray crystallography provides definitive stereochemical data .
Q. What purification strategies are optimal for isolating 1,3-dioxoisoindoline carboxylic acids?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) improves purity by removing unreacted starting materials. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) separates derivatives with subtle structural differences. Purity is confirmed via HPLC (>95% by area normalization) .
Advanced Research Questions
Q. How do electronic effects of methoxy substituents influence the antiproliferative activity of 1,3-dioxoisoindoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., 3,4-dimethoxy vs. nitro groups). In vitro assays (e.g., MTT against cancer cell lines) quantify IC₅₀ values. Computational docking predicts binding affinity to targets like tubulin or kinases, correlating methoxy-induced electron-donating effects with enhanced activity .
Q. What experimental designs address solubility limitations of 1,3-dioxoisoindoline-5-carboxylic acids in biological assays?
- Methodological Answer : Solubility is improved using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (carboxylic acid deprotonation at pH >7). Micellar formulations (e.g., polysorbate-80) or prodrug strategies (ester derivatization) enhance bioavailability. Parallel artificial membrane permeability assays (PAMPA) guide optimization .
Q. How can contradictory data in stability studies of these derivatives be resolved?
- Methodological Answer : Stability under varying pH, temperature, and light exposure is assessed via accelerated degradation studies (ICH guidelines). Conflicting results are resolved by standardizing HPLC conditions (e.g., C18 columns, 0.1% TFA in mobile phase) and validating degradation products via LC-MS. Statistical tools (e.g., ANOVA) identify outliers .
Q. What computational tools predict metabolic pathways for 3,4-dimethoxyphenyl-containing compounds?
- Methodological Answer : In silico platforms (e.g., SwissADME, MetaSite) simulate Phase I/II metabolism, identifying likely sites of demethylation or glucuronidation. Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolite formation. Experimental validation uses hepatocyte microsomes and LC-HRMS .
Q. How does stereochemistry impact the biological activity of chiral 1,3-dioxoisoindoline derivatives?
- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative testing. Circular dichroism (CD) confirms absolute configuration. Bioactivity differences (e.g., IC₅₀ variations) are analyzed via dose-response curves, while molecular dynamics simulations reveal stereospecific target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
